
3,6-Dideoxy-D-xylo-hexose
Overview
Description
3,6-Dideoxy-D-xylo-hexose, commonly known as abequose, is a rare deoxyhexose characterized by the absence of hydroxyl groups at positions C-3 and C-4. It is a critical component of the O-antigen lipopolysaccharides (LPS) in Gram-negative bacteria, such as Yersinia pseudotuberculosis and Salmonella enterica serovars . Abequose serves as a dominant serological determinant, contributing to antigenic specificity and virulence .
Preparation Methods
Classical Deoxygenation of Hexose Derivatives
Dithiocarbonate Reduction Pathway
The earliest synthesis of abequose involved the reduction of 3-O-dithiocarbonates derived from protected galactofuranose derivatives . Methyl 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose was converted to its 3-O-dithiocarbonate intermediate using carbon disulfide and methyl iodide. Subsequent radical-mediated deoxygenation with tributylstannane yielded 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose. Partial acid hydrolysis removed the 5,6-isopropylidene group, exposing vicinal diol functionalities at C5 and C6. Deoxygenation at C6 via a second dithiocarbonate formation and reduction produced 3,6-dideoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose. Final acid hydrolysis liberated abequose in 32% overall yield .
Key Steps:
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Sequential protection/deprotection to isolate reactive hydroxyl groups.
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Radical reduction with BuSnH for selective deoxygenation.
Table 1: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Dithiocarbonate formation | CS, MeI, NaOH | 85 |
C3 deoxygenation | BuSnH, AIBN, toluene | 78 |
C6 deoxygenation | CS, MeI; BuSnH | 65 |
Deprotection | HCl, MeOH | 92 |
Bromination-Hydrogenation Route
An alternative route utilized 6-bromo intermediates derived from D-galactono-1,4-lactone . Tribenzoylation of D-galactono-1,4-lactone followed by tritylation at C6 and hydrogenolysis yielded 3-deoxy-D-xylo-hexono-1,4-lactone. Bromination at C6 with HBr/AcOH generated a 6-bromo intermediate, which underwent hydrogenation over Pd/C to furnish 3,6-dideoxy-D-xylo-hexono-1,4-lactone dibenzoate. Diisoamylborane reduction of the lactone produced an anomeric mixture of abequose furanosides, with final deprotection yielding the free sugar in 59% overall yield .
Advantages:
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Avoids toxic tin reagents.
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Enables late-stage anomeric control via borane reduction.
Hanessian-Hullar Reaction for Stereoselective Synthesis
Benzylidene Acetal-Mediated Deoxygenation
Methyl α-L-fucopyranoside served as a precursor for the synthesis of methyl 3,6-dideoxy-α-L-xylo-hexopyranoside, adaptable to the D-series . Formation of a 3,4-O-benzylidene acetal locked the pyranose ring in a distorted chair conformation, facilitating regioselective bromination at C3. Hanessian-Hullar reaction conditions (HBr/AcOH) induced β-elimination, forming a 3,4-unsaturated intermediate. Hydrogenation and subsequent deprotection yielded the 3,6-dideoxy product.
Stereochemical Considerations:
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Benzylidene acetal configuration (endo vs. exo) dictates bromination site.
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NMR confirmed chair distortion, critical for reaction trajectory .
Table 2: Stereochemical Outcomes
Starting Acetal Configuration | Major Product Isomer | Yield (%) |
---|---|---|
endo-Benzylidene | α-L-xylo | 67 |
exo-Benzylidene | β-L-xylo | 52 |
De Novo Asymmetric Synthesis from 2-Acetylfuran
Pyranone Intermediate Formation
A 2022 breakthrough enabled abequose synthesis from non-carbohydrate precursors . 2-Acetylfuran was converted to a pyranone derivative via Claisen-Schmidt condensation. Diastereoselective acylation with (-)-menthol chloroformate generated α- or β-glycosides, depending on the catalyst (e.g., DMAP vs. Lewis acids). Michael addition of methylmagnesium bromide to the C2 position of the glycoside produced 3,6-dideoxy-4-keto intermediates. Stereoselective ketone reduction (NaBH/CeCl) and acid hydrolysis yielded abequose in 44% overall yield .
Innovations:
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Avoids reliance on natural sugar starting materials.
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Enables modular access to 3,6-dideoxy epimers via chiral auxiliaries.
Table 3: Key De Novo Synthesis Parameters
Step | Conditions | Diastereomeric Ratio |
---|---|---|
Glycoside formation | (-)-Menthyl chloroformate, DMAP | α:β = 4:1 |
Michael addition | MeMgBr, THF, -78°C | 92:8 (C2 control) |
Ketone reduction | NaBH, CeCl, MeOH | >95% syn |
Biosynthetic Pathways and Enzymatic Approaches
CDP-D-Glucose-Dependent Route
In Salmonella, abequose biosynthesis begins with CDP-D-glucose, which undergoes 4,6-dehydration via CDP-D-glucose 4,6-dehydratase (Eod) . The resulting CDP-4-keto-6-deoxy-D-glucose is converted to CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose by a PMP-dependent dehydrase (E1) and flavin reductase (E3). Epimerization at C2 and C5 positions yields CDP-abequose, hydrolyzed to the free sugar by phosphatase action .
Biotechnological Relevance:
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Recombinant enzyme cocktails enable gram-scale production.
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Limited by substrate specificity and purification challenges.
Comparative Analysis of Methods
Table 4: Method Comparison
Chemical Reactions Analysis
3,6-Dideoxy-D-xylo-hexose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as ruthenium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can be performed using sulfuryl chloride, followed by dechlorosulfation with sodium iodide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ruthenium tetroxide can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
Role in Lipopolysaccharides
3,6-Dideoxy-D-xylo-hexose is found predominantly in the lipopolysaccharides (LPS) of gram-negative bacteria. These sugars serve as essential antigenic determinants, influencing the immune response. Specifically, four out of five known 3,6-dideoxyhexoses occur in various strains of Salmonella enterica, including abequose, tyvelose, paratose, and colitose. The presence of these sugars contributes to the structural diversity of LPS and their immunogenic properties .
Antigenic Determinants
The structural variations introduced by this compound within LPS can significantly affect how the immune system recognizes bacterial pathogens. This has implications for vaccine development and understanding bacterial pathogenesis .
Synthesis and Derivatives
Research has focused on synthesizing this compound for use in creating glycosylated compounds that can serve as potential therapeutics. For example, the synthesis of disaccharide determinants containing unique 3,6-dideoxyhexoses has been explored for their utility in biosensor studies aimed at detecting bacterial infections .
Modifications for Enhanced Reactivity
Studies have shown that deoxygenation at specific positions alters the reactivity profiles of sugar derivatives. For instance, modifications at the C-3 position can enhance reactivity compared to fully hydroxylated substrates, indicating potential pathways for developing more effective glycosylation reactions in synthetic organic chemistry .
Antibiotic Development
The exploration of this compound's role in antibiotic function is significant due to its involvement in natural products with antimicrobial properties. Understanding how these sugars influence receptor binding and efficacy can lead to the design of novel antibiotics that leverage their structural uniqueness .
Immunological Applications
Given its role as an antigenic determinant in gram-negative bacteria, this compound could be pivotal in developing vaccines that target specific bacterial strains or enhance immune responses against infections caused by these pathogens .
Case Study: Salmonella enterica
A study highlighted the genetic basis for the biosynthesis of 3,6-dideoxyhexoses in Salmonella enterica, emphasizing the gene clusters responsible for producing these sugars and their implications for bacterial virulence . The cloning of specific biosynthetic genes has opened avenues for further mechanistic studies that could inform vaccine development.
Case Study: Yersinia pseudotuberculosis
Research into Yersinia pseudotuberculosis has revealed polymorphisms associated with 3,6-dideoxyhexoses that could affect pathogenicity and immune evasion strategies employed by this bacterium . Understanding these variations may lead to targeted therapeutic strategies.
Mechanism of Action
The mechanism of action of 3,6-Dideoxy-D-xylo-hexose involves its incorporation into the lipopolysaccharide O-antigen of gram-negative bacteria. This incorporation is crucial for the structural integrity and immunogenicity of the bacterial cell wall. The compound interacts with specific enzymes and proteins involved in the biosynthesis of the lipopolysaccharide, thereby influencing the overall structure and function of the bacterial cell wall .
Comparison with Similar Compounds
Comparison with Similar 3,6-Dideoxyhexoses
Abequose belongs to the 3,6-dideoxyhexose family, which includes isomers differing in stereochemistry at C-2, C-4, and C-4. Key analogs are tyvelose (3,6-dideoxy-D-arabino-hexose) and paratose (3,6-dideoxy-D-ribo-hexose).
Structural and Functional Differences
Immunological Significance
- Abequose in Yersinia LPS triggers host immune responses, making it a target for serodiagnostics .
- Tyvelose and paratose are critical for Salmonella serotyping, as their stereochemistry dictates phage receptor specificity (e.g., bacteriophage P22 binds paratose-containing O-antigens) .
Data Tables
Table 1: Physical Properties of 3,6-Dideoxyhexoses
Compound | Molecular Formula | Average Mass (Da) | CAS Number |
---|---|---|---|
Abequose | C₆H₁₂O₄ | 148.16 | 2490-91-7 |
Tyvelose | C₆H₁₂O₄ | 148.16 | 2548-32-7 |
Paratose | C₆H₁₂O₄ | 148.16 | 2096-97-9 |
Biological Activity
3,6-Dideoxy-D-xylo-hexose, commonly referred to as Abequose , is a sugar that plays a significant role in the biological activities of various organisms, particularly bacteria. Its involvement in the biosynthesis of lipopolysaccharides (LPS) is critical for understanding its biological functions and potential applications in medicine and industry.
This compound is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexose structure, which influences its biochemical properties and interactions with other molecules. This compound is integral to the structure of LPS found in the outer membrane of Gram-negative bacteria, contributing to their virulence and immune evasion mechanisms.
Target of Action
Abequose primarily targets bacterial lipopolysaccharides. It integrates into their structure, modifying their properties and affecting bacterial survival and virulence. The incorporation of Abequose into LPS can alter membrane integrity and influence interactions with host immune systems.
Biochemical Pathways
The biosynthesis of this compound involves several enzymatic reactions, predominantly catalyzed by CDP-6-deoxy-D-glucoseen reductase . This enzyme facilitates the conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-3,6-dideoxy-D-xylo-hexose . The following table summarizes key enzymes involved in its biosynthesis:
Enzyme | Reaction |
---|---|
CDP-6-deoxy-D-glucoseen reductase | CDP-4-keto-6-deoxy-D-glucose → CDP-3,6-dideoxy-D-xylo-hexose |
Various glycosyltransferases | Incorporation into lipopolysaccharides |
Cellular Effects
Abequose influences various cellular processes within bacterial cells, particularly through its role in LPS. It is essential for maintaining the structural integrity of the bacterial outer membrane, which is crucial for cell protection against environmental stresses and host immune responses .
Dosage Effects in Animal Models
Research indicates that different dosages of Abequose can have varying effects on bacterial survival. Low doses may enhance bacterial resilience by fortifying the LPS layer, while high doses could provoke toxic responses due to overstimulation of host immune mechanisms .
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Properties : Abequose has been shown to exhibit antimicrobial effects against specific pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent .
- Immunological Implications : The presence of Abequose in LPS can modulate immune responses. Studies indicate that it may act as an immunodominant sugar in certain bacterial strains, influencing serological responses .
- Toxicological Studies : High concentrations of Abequose have been linked to adverse effects on host cells due to excessive immune activation. This highlights the importance of dosage regulation in therapeutic applications .
Case Study 1: Antibacterial Activity
In a laboratory setting, a study demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against E. coli at concentrations as low as 62.5 µg/mL .
Case Study 2: Immunomodulatory Effects
Another investigation revealed that Abequose could modulate inflammatory responses in RAW 264.7 macrophages stimulated with lipopolysaccharides. At a concentration of 100 μg/mL, it inhibited nitric oxide release and altered cytokine expression profiles (e.g., IL-1β and TNF-α), demonstrating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,6-Dideoxy-D-xylo-hexose, and what intermediates are critical?
- Methodological Answer : Abequose is synthesized via reductive ring-opening of methyl-3,4-anhydro-6-tosyl-α-D-galactoside using lithium aluminum hydride (LiAlH₄), followed by hydrolysis to yield the free sugar. Alternative routes employ benzylidene-protected intermediates (e.g., methyl 4,6-O-benzylidene-3-deoxy-α-D-xyloside) to control regioselectivity during deoxygenation. Challenges arise in avoiding furanose byproducts during isopropylidene protection, necessitating kinetic control and chromatographic purification .
Q. Which analytical techniques are essential for confirming the structure of 3,6-dideoxyhexoses?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies deoxy positions and ring conformation. Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly when synthetic byproducts (e.g., furanose derivatives) complicate spectral interpretation .
Q. What is the biological significance of this compound in bacterial systems?
- Methodological Answer : Abequose is a key component of O-specific polysaccharides in Gram-negative bacteria (e.g., Salmonella spp. and Pseudomonas fluorescens). It acts as a serological determinant, influencing antigenic specificity and host-pathogen interactions. Researchers validate its role via lipopolysaccharide (LPS) isolation, immunoblotting, and comparative studies with knockout mutants lacking deoxysugar biosynthesis genes .
Advanced Research Questions
Q. How do computational models elucidate the conformational dynamics of 3,6-dideoxyhexoses?
- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations analyze ring puckering (e.g., ⁴C₁ vs. ¹C₄ chair conformers) and anomeric effects. Comparative studies between abequose (D-xylo) and tyvelose (D-arabino) reveal how stereochemical differences at C-2/C-3 influence hydrogen bonding and solvent accessibility, impacting biological recognition .
Q. What strategies mitigate stereochemical inconsistencies during the synthesis of abequose derivatives?
- Methodological Answer : Protecting group strategies (e.g., benzylidene or isopropylidene) prevent undesired side reactions. Reductive cleavage of epoxides must be stereospecific; unexpected products (e.g., furanose forms) require optimization of reaction conditions (solvent polarity, temperature) and purification via silica gel chromatography. Isotopic labeling (e.g., ¹³C at C-3) aids in tracking reaction pathways .
Q. How is abequose biosynthesized in bacteria, and what regulatory mechanisms govern its production?
- Methodological Answer : Biosynthesis begins with cytidine diphosphate (CDP)-D-glucose, which undergoes dehydration and reduction to form CDP-6-deoxy-4-keto-D-glucose. A C-3 dehydratase (e.g., EpiD in Salmonella) removes the hydroxyl group, yielding CDP-abequose. Researchers study pathway regulation via gene knockout/knock-in experiments, enzyme kinetics, and metabolomic profiling .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Discrepancies between synthetic and natural samples (e.g., optical rotation, NMR shifts) are addressed by cross-validating data with 2D-NMR, high-resolution mass spectrometry (HRMS), and circular dichroism (CD). Contaminants (e.g., furanose byproducts) are identified via comparative TLC and HPLC retention times .
Properties
IUPAC Name |
(3R,5R,6R)-6-methyloxane-2,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPWIZMAJMNPMJ-JDJSBBGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-48-4 | |
Record name | Abequose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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